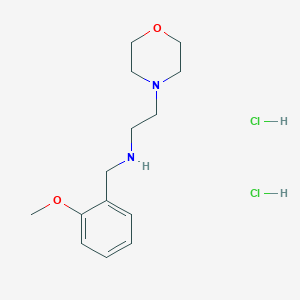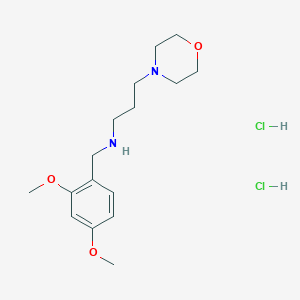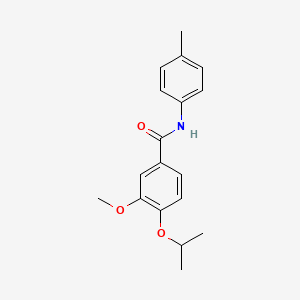
N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, also known as F13714, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride acts as a partial agonist at both serotonin and dopamine receptors, meaning it can activate these receptors to a certain extent but not fully. This mechanism of action is thought to contribute to its anxiolytic and antidepressant effects. N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has also been shown to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, in the brain.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, in the brain. N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has been shown to have low toxicity and good bioavailability.
実験室実験の利点と制限
One advantage of N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride is its potential therapeutic applications in the treatment of various neurological disorders. It has also been shown to have low toxicity and good bioavailability. One limitation of N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride is its partial agonist activity, which may limit its therapeutic efficacy compared to full agonists.
将来の方向性
Future research on N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride could focus on its potential therapeutic applications in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. It could also investigate the effects of N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride on other neurotransmitter systems, such as the GABAergic system. Additionally, future research could explore the development of more potent and selective partial agonists for serotonin and dopamine receptors.
合成法
N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride can be synthesized through a multistep process starting with the reaction of 2-methoxybenzylamine with ethyl 2-bromoacetate to form N-(2-methoxybenzyl)-2-bromoacetamide. The bromine atom is then replaced with a morpholine ring through a substitution reaction with morpholine. The resulting compound is then reduced with hydrogen gas using a palladium catalyst to yield N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride dihydrochloride.
科学的研究の応用
N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. It has been found to have affinity for serotonin and dopamine receptors, which are involved in the regulation of mood and behavior. N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has also been shown to have anxiolytic and antidepressant effects in animal models.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.2ClH/c1-17-14-5-3-2-4-13(14)12-15-6-7-16-8-10-18-11-9-16;;/h2-5,15H,6-12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYXRRRYXUOVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4aS*,8aR*)-1-(4-hydroxybutyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}benzonitrile](/img/structure/B5494759.png)
![5-bromo-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5494782.png)
![4-methyl-N-[2,2,2-trifluoro-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5494787.png)
![2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5494790.png)

![N-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B5494804.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5494808.png)
![N-(3,4-dimethoxyphenyl)-N'-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B5494816.png)
![5-amino-3-{1-cyano-2-[5-(4-methoxy-2-nitrophenyl)-2-furyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B5494819.png)
![N-(3,4-dimethylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5494842.png)


![2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide](/img/structure/B5494857.png)
![4-(2,5-difluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5494863.png)